Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-ethoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c1-3-27-9-14(24)21-17-15-13(10-29-17)16(19(26)28-4-2)22-23(18(15)25)12-7-5-11(20)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNFFUCNRMIAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, synthesis methods, and biological properties, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a thieno[3,4-d]pyridazine core, which is a bicyclic structure known for its pharmacological significance. The presence of the 4-chlorophenyl group and the 2-ethoxyacetamido moiety enhances its potential biological activity by improving binding interactions with various biological targets.
Molecular Formula and Weight
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 393.85 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Reflux Conditions : Heating a mixture of starting materials in the presence of catalysts such as triethylamine.
- Microwave-Assisted Synthesis : Utilizing microwave energy to enhance reaction yields and reduce time.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds with similar structures possess significant antimicrobial properties. The chlorophenyl group is known to enhance activity against various pathogens.
Anti-inflammatory Properties
Studies have shown that thieno[3,4-d]pyridazine derivatives can act as effective anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory pathways.
Enzyme Inhibition
The compound may inhibit various enzymes linked to disease processes. Interaction studies often focus on its binding affinity with target proteins using techniques like molecular docking simulations.
Case Studies
Several studies have investigated the biological activity of similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Anti-inflammatory | |
| 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Anticancer | |
| Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazine | Antiviral |
These compounds highlight the diversity within the thieno[3,4-d]pyridazine class and underscore the unique combination of substituents found in ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate that may confer distinct biological activities.
The mechanism of action for ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves:
- Binding to Biological Targets : The compound's structural features facilitate strong interactions with specific enzymes and receptors.
- Modulation of Signaling Pathways : By inhibiting or activating certain pathways, the compound can influence physiological processes related to inflammation and infection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
